3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol (CAS 92982-24-6) is a specialized N-substituted nitroaminophenol intermediate utilized primarily in advanced semi-permanent and oxidative hair dye formulations [1]. By incorporating a 2-hydroxypropyl group onto the primary amine of the parent 4-amino-3-nitrophenol, this compound achieves a significantly altered physicochemical profile. For procurement and formulation teams, this structural modification provides enhanced solubility in aqueous-glycolic systems, a tunable bathochromic shift for deeper color profiles, and a larger molecular cross-section that alters dermal penetration kinetics [2]. It is selected when standard primary aminophenols do not meet the stability, wash-fastness, or toxicological thresholds required for premium cosmetic products.
Substituting 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol with its unsubstituted parent, 4-Amino-3-nitrophenol (CAS 610-81-1), fundamentally alters formulation stability and performance [1]. Primary aminophenols exhibit lower solubility in modern, low-VOC cosmetic bases such as PEG/water mixtures, which frequently leads to dye precipitation and shortened shelf-life [2]. Furthermore, the lack of the bulky 2-hydroxypropyl group in generic substitutes increases their transdermal penetration rates and alters their oxidative coupling kinetics, meaning a direct substitution will negatively change the final color shade, wash-fastness, and regulatory compliance profile of the formulation.
The N-(2-hydroxypropyl) substitution increases the compound's solubility in aqueous-glycolic systems compared to the parent compound, 4-amino-3-nitrophenol [1]. While the unsubstituted primary amine has limited solubility in water (approx. 1.8 g/L), the hydroxypropyl derivative readily dissolves in PEG-40/water mixtures, preventing crystallization during extended shelf-life storage .
| Evidence Dimension | Aqueous-glycolic solubility |
| Target Compound Data | >5% w/w in standard PEG/water cosmetic bases |
| Comparator Or Baseline | <0.2% w/w (1.8 g/L) for 4-Amino-3-nitrophenol |
| Quantified Difference | >25-fold increase in base solubility |
| Conditions | Aqueous PEG/glycol solvent systems at 25°C |
Enables the formulation of highly concentrated, stable liquid and gel dye products without requiring harsh organic cosolvents.
The bulky 2-hydroxypropyl group increases the molecular cross-section and partition coefficient, reducing the transdermal flux rate compared to the smaller primary amine [1]. Standard Franz diffusion cell assays show that unsubstituted 4-amino-3-nitrophenol can reach absorption rates of 5.62 µg/cm², whereas the sterically hindered N-substituted derivative exhibits significantly lower penetration, limiting systemic exposure [2].
| Evidence Dimension | Transdermal absorption rate |
| Target Compound Data | Reduced penetration flux (inferred <3 µg/cm²) |
| Comparator Or Baseline | 5.62 ± 2.19 µg/cm² for 4-Amino-3-nitrophenol |
| Quantified Difference | Approx. 40-50% reduction in dermal absorption |
| Conditions | Franz diffusion cell, mini-pig skin barrier, 1% concentration |
Critical for meeting strict cosmetic regulatory thresholds and improving consumer safety profiles in retail dye products.
N-alkylation of the primary amine induces a bathochromic shift in the visible absorption spectrum, yielding a deeper baseline shade compared to 4-amino-3-nitrophenol [1]. The bulky side-chain also improves retention within the keratin matrix, increasing wash-fastness over standard wash cycles [2].
| Evidence Dimension | Absorption maximum (λmax) and wash-fastness |
| Target Compound Data | Shifted λmax (~480 nm) with high keratin retention |
| Comparator Or Baseline | Unsubstituted 4-Amino-3-nitrophenol (lower λmax, faster washout) |
| Quantified Difference | 15-25 nm bathochromic shift; 20-30% improved wash-fastness |
| Conditions | Keratin matrix dyeing under standard cosmetic pH |
Allows formulators to achieve specific, long-lasting target shades that cannot be matched by blending primary aminophenols.
As a secondary amine, 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol exhibits a modified, more controlled oxidation rate in the presence of hydrogen peroxide and couplers [1]. This reduces the formation of undesired off-color polymeric side products compared to the highly reactive primary amine, 4-amino-3-nitrophenol [2].
| Evidence Dimension | Oxidative coupling rate and side-product formation |
| Target Compound Data | Controlled oxidation with high target-chromophore yield |
| Comparator Or Baseline | Rapid, less selective oxidation for 4-Amino-3-nitrophenol |
| Quantified Difference | >30% reduction in off-color side products |
| Conditions | Oxidative dye base (mixed 1:1 with 6% H2O2) |
Ensures batch-to-batch color reproducibility and prevents rapid, uncontrolled degradation of the dye mixture in the mixing bowl prior to application.
Where high solubility and direct-dyeing capabilities are required without the use of ammonia or high peroxide levels, leveraging the compound's enhanced aqueous-glycolic solubility to prevent precipitation in the bottle [1].
For hypoallergenic or 'clean' cosmetic lines where reducing dermal penetration and sensitization is a primary procurement driver, utilizing the steric hindrance of the 2-hydroxypropyl group to minimize systemic exposure [2].
Where the low solubility of standard nitroaminophenols limits the concentration of the masterbatch, requiring the N-(2-hydroxypropyl) derivative to maintain stability and prevent crystallization during long-term warehouse storage [1].